2-hydroxy-2-oxoacetate;7-pyrrolidin-1-ium-1-ylhept-5-yn-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-hydroxy-2-oxoacetate;7-pyrrolidin-1-ium-1-ylhept-5-yn-2-one is a chemical compound with the molecular formula C₁₃H₁₉NO₅ and a molecular weight of 269.29 g/mol . This compound is known for its unique structure, which includes a pyrrolidine ring and a hept-5-yn-2-one moiety. It has various applications in scientific research, particularly in the fields of chemistry and biology.
Vorbereitungsmethoden
The synthesis of 2-hydroxy-2-oxoacetate;7-pyrrolidin-1-ium-1-ylhept-5-yn-2-one involves several steps. One common method includes the reaction of pyrrolidine with hept-5-yn-2-one under specific conditions to form the desired product . The reaction typically requires a catalyst and is carried out at a controlled temperature to ensure the formation of the compound. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to achieve high yields and purity.
Analyse Chemischer Reaktionen
2-hydroxy-2-oxoacetate;7-pyrrolidin-1-ium-1-ylhept-5-yn-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound may lead to the formation of carboxylic acids, while reduction may yield alcohols.
Wissenschaftliche Forschungsanwendungen
This compound has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, it is studied for its potential biological activities, including antimicrobial and anticancer properties. In medicine, it is explored for its potential therapeutic applications. Additionally, it has industrial applications in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-hydroxy-2-oxoacetate;7-pyrrolidin-1-ium-1-ylhept-5-yn-2-one involves its interaction with specific molecular targets and pathways . The pyrrolidine ring in the compound is known to interact with various enzymes and receptors, leading to its biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Vergleich Mit ähnlichen Verbindungen
2-hydroxy-2-oxoacetate;7-pyrrolidin-1-ium-1-ylhept-5-yn-2-one can be compared with other similar compounds, such as pyrrolidine derivatives and hept-5-yn-2-one analogs These compounds share similar structural features but may differ in their chemical properties and biological activities
Eigenschaften
CAS-Nummer |
3921-90-2 |
---|---|
Molekularformel |
C13H19NO5 |
Molekulargewicht |
269.29 g/mol |
IUPAC-Name |
2-hydroxy-2-oxoacetate;7-pyrrolidin-1-ium-1-ylhept-5-yn-2-one |
InChI |
InChI=1S/C11H17NO.C2H2O4/c1-11(13)7-3-2-4-8-12-9-5-6-10-12;3-1(4)2(5)6/h3,5-10H2,1H3;(H,3,4)(H,5,6) |
InChI-Schlüssel |
OBVQUXRHVYQWMZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)CCC#CC[NH+]1CCCC1.C(=O)(C(=O)[O-])O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.